N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pteridinone core fused with a thioether linkage and substituted aromatic groups. Its structure combines a 4-oxo-3,4-dihydropteridin scaffold modified at the 2-position with a sulfanylacetamide moiety.
Properties
Molecular Formula |
C21H19N5O2S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-5-6-14(2)16(10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
InChI Key |
QWJVFOFBQOORBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pteridine structure, followed by the introduction of the thiophen-2-ylmethyl group and the 2,5-dimethylphenyl group. The final step involves the formation of the acetamide linkage.
Preparation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formamide under controlled conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the use of thiophene-2-carbaldehyde in a nucleophilic addition reaction.
Attachment of the 2,5-dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide may have potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of pyrimidinone and thienopyrimidine derivatives, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a detailed comparison with structurally similar compounds (Table 1), supported by crystallographic and synthetic data from diverse sources.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (EWGs): The 3,5-difluorophenyl group in ’s compound enhances stability and binding affinity to enzymes like kinases, where fluorine’s electronegativity polarizes adjacent bonds .
- Thiophene vs. Phenyl Rings: The target compound’s thiophen-2-ylmethyl group introduces sulfur-mediated hydrophobic interactions, distinct from the halogen or methoxy interactions in analogs .
- Alkyl vs.
Conformational Analysis
- Crystallographic studies (e.g., ) reveal that dihedral angles between aromatic rings and amide groups dictate molecular planarity. For instance, dihedral angles of 44.5°–77.5° in dichlorophenylacetamide derivatives influence dimerization and crystal packing .
- The target compound’s pteridinone core likely adopts a planar conformation due to conjugation, while the thiophen-2-ylmethyl group may introduce slight torsional strain, affecting binding kinetics .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting a carboxylic acid derivative (e.g., 3,4-dihydropteridin-4-one-thioacetate) with an amine (e.g., 2,5-dimethylaniline) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane or dimethylformamide. Triethylamine is added to maintain basic conditions, and the product is purified via recrystallization or column chromatography .
Key Steps :
- Activation of the carboxyl group with EDC.
- Nucleophilic attack by the amine.
- Work-up with ice-cold aqueous acid to precipitate the product.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR spectroscopy : H and C NMR to confirm connectivity and substituent positions (e.g., thiophene methyl protons at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : To resolve molecular conformation and hydrogen-bonding patterns (e.g., R_2$$^2(10) dimer formation via N–H⋯O interactions) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches predict electronic properties and reactivity?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is used to model electronic structure, frontier molecular orbitals, and reaction pathways. Basis sets like 6-31G(d,p) are applied for geometry optimization, and solvent effects are simulated using the polarizable continuum model (PCM) .
Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | Geometry optimization (B3LYP/6-31G*) | Minimize energy |
| 2 | Frequency calculation | Confirm minima (no imaginary frequencies) |
| 3 | TD-DFT | UV-Vis absorption prediction |
Q. How to address discrepancies in crystallographic data refinement?
Use SHELXL for high-resolution refinement:
- Apply restraints for disordered regions (e.g., thiophene-methyl groups).
- Validate hydrogen bonding with Hirshfeld surface analysis (e.g., N–H⋯O vs. C–H⋯S interactions).
- Cross-check thermal parameters (U) to identify overfitting .
Common Pitfalls :
- Overinterpretation of weak electron density in flexible regions.
- Neglecting twinning in diffraction data.
Q. How to design biological activity studies with methodological rigor?
- Target selection : Link to a theoretical framework (e.g., pteridinones as kinase inhibitors) .
- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) with positive/negative controls.
- Data validation : Apply statistical models (e.g., Hill equation for IC determination) and replicate experiments across labs .
Example Experimental Design :
| Stage | Method | Outcome Metric |
|---|---|---|
| In vitro | Kinase inhibition assay | IC values |
| In silico | Molecular docking (AutoDock Vina) | Binding affinity (∆G) |
| ADMET | HepG2 cytotoxicity assay | Selectivity index |
Data Contradiction Analysis
Q. How to resolve conflicting solubility or stability data?
- Controlled experiments : Vary solvents (DMSO, water, ethanol) and measure solubility via UV-Vis spectroscopy.
- Accelerated stability studies : Use HPLC to track degradation products under stress conditions (heat, light, pH extremes) .
- Cross-validate with computational logP predictions (e.g., ChemAxon or ACD/Labs) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (temperature, stirring rate, solvent purity) to minimize batch variability .
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for peer validation .
- Theoretical studies : Benchmark computational results against experimental data (e.g., DFT vs. X-ray bond lengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
